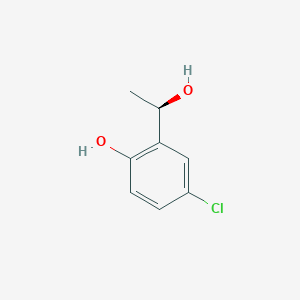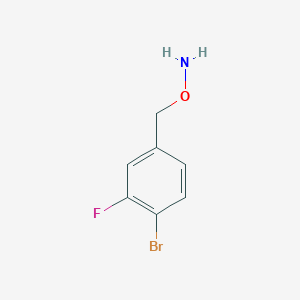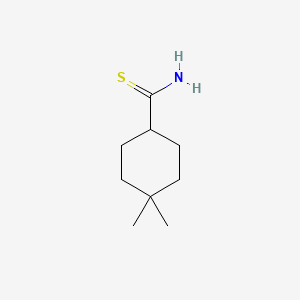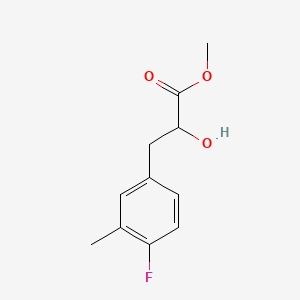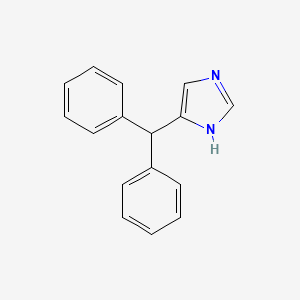
1H-Imidazole, 5-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 5-(diphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 5-(diphenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted alkynes with benzonitrile in the presence of a base such as t-BuOK at elevated temperatures . Another approach involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions that allow for the efficient synthesis of highly substituted imidazoles. These methods are designed to be scalable and environmentally friendly, utilizing catalysts and conditions that minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 5-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1H-Imidazole, 5-(diphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 5-(diphenylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The diphenylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .
Comparación Con Compuestos Similares
1H-Imidazole: The parent compound, which lacks the diphenylmethyl substitution.
2-Phenylimidazole: Another derivative with a phenyl group at the 2-position.
4,5-Diphenylimidazole: A derivative with phenyl groups at both the 4 and 5 positions.
Uniqueness: 1H-Imidazole, 5-(diphenylmethyl)- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity. The diphenylmethyl group provides steric and electronic effects that differentiate it from other imidazole derivatives .
Propiedades
Número CAS |
7189-66-4 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-benzhydryl-1H-imidazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-17-12-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) |
Clave InChI |
BEQGFWRTESSGOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




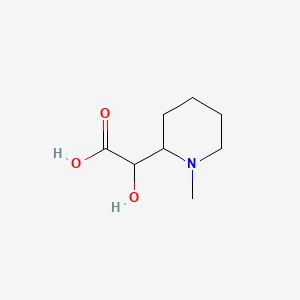
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

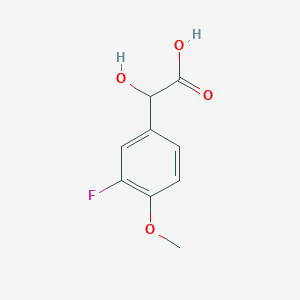
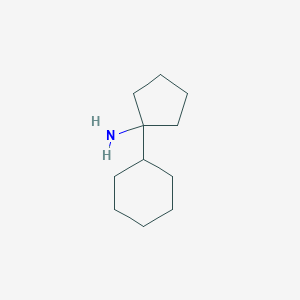
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

